N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S3/c22-27(23,17-7-2-1-3-8-17)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)19-9-5-13-26-19/h1-3,5,7-11,13-14,20H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRCIPVMPEIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonylation of thiophene, followed by the formation of the tetrahydroquinoline ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Synthesis and Production
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. Common methods include:
- Sulfonylation of Thiophene : This step introduces the sulfonyl group to the thiophene ring.
- Formation of Tetrahydroquinoline Ring : Cyclization reactions are employed to form the tetrahydroquinoline structure.
Industrial production may utilize techniques such as continuous flow chemistry to optimize yield and purity.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable the development of novel compounds with tailored properties.
Biology
This compound is investigated for its bioactive properties:
- Antimicrobial Activity : Research shows potential effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines.
Medicine
The compound is explored for therapeutic effects in treating diseases such as:
- Neurodegenerative Disorders : Potential inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
- Inflammatory Diseases : The sulfonamide group is known for its anti-inflammatory effects.
Industry
Applications in developing advanced materials with specific electronic or optical properties are under investigation. The compound's unique structure may lead to innovations in material science.
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized several derivatives of tetrahydroquinoline and evaluated their AChE inhibitory activity. One derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibition compared to standard drugs. This suggests that this compound could similarly impact AChE activity due to structural analogies.
Case Study 2: Anti-inflammatory Effects
Research focused on sulfonamide derivatives demonstrated their ability to reduce pro-inflammatory cytokine levels in animal models of arthritis. Results indicated significant reductions in joint swelling and pain scores upon treatment with these compounds, highlighting their therapeutic potential in managing autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroquinoline Sulfonamide Family
The compound’s closest structural analogue is N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide (). Key differences include:
- N1 substituent : Benzoyl () vs. thiophen-2-ylsulfonyl (target compound).
- Sulfonamide group : 5-methylthiophene-2-sulfonamide () vs. benzenesulfonamide (target compound).
Table 1: Physicochemical Comparison
Key Observations :
- The benzoyl substituent in ’s compound reduces polarity (lower polar surface area) compared to the thiophen-2-ylsulfonyl group in the target compound.
- The 5-methylthiophene sulfonamide group in may enhance hydrophobicity (logP = 4.6) relative to benzenesulfonamide, which typically has a logP ~2.0–3.0.
Functional Group Variations in Related Compounds
- 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (): Features a diazenyl group and cyanoethyl substituent instead of sulfonamides. Demonstrated utility in electrodeposition processes due to its levelling properties . Highlights the versatility of tetrahydroquinoline derivatives in non-pharmacological applications.
- N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolodin-2-one (): Substituted with a pyrrolidinone group, enhancing hydrogen-bonding capacity.
Pharmacological Potential vs. Patent Derivatives
Patent examples () describe tetrahydroquinoline derivatives with benzothiazole or pyridocarboxylic acid groups, which exhibit pharmacological activity (e.g., enzyme inhibition). While the target compound’s benzenesulfonamide group is structurally distinct, sulfonamides are known to interact with carbonic anhydrases and kinases, suggesting analogous bioactivity . However, specific pharmacological data for the target compound are unavailable in the provided evidence.
Biological Activity
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20N2O4S2
- Molecular Weight : 440.54 g/mol
- CAS Number : 1008968-45-3
The compound features a complex structure that incorporates a tetrahydroquinoline moiety linked to a thiophene-sulfonyl group and a benzenesulfonamide. This structural configuration is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For instance, derivatives of tetrahydroquinoline have been evaluated for their AChE inhibitory activity with varying degrees of success .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Studies involving related compounds suggest that they may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Some studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized several tetrahydroquinoline derivatives and tested their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibition compared to standard drugs . This suggests that this compound could similarly impact AChE activity due to its structural analogies.
Case Study 2: Anti-inflammatory Effects
In research focused on sulfonamide derivatives, compounds were shown to reduce pro-inflammatory cytokine levels in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain scores when treated with these compounds . This highlights the therapeutic potential of such compounds in managing autoimmune diseases.
Comparative Analysis Table
Q & A
Q. What are the key synthetic strategies for preparing N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
Sulfonylation of the tetrahydroquinoline core : React 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH in THF) to introduce the thiophen-2-ylsulfonyl group .
Benzenesulfonamide coupling : Treat the intermediate with benzenesulfonyl chloride under anhydrous conditions (e.g., pyridine or DCM with DMAP as a catalyst) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How is the structural identity of this compound validated?
Methodological Answer: Critical analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching calculated mass) .
- X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., torsion angles between sulfonyl groups and the quinoline ring) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of nNOS selectivity?
Methodological Answer: Key SAR findings from analogous tetrahydroquinoline derivatives include:
- Substituent positioning : Electron-withdrawing groups (e.g., sulfonyl) at the 1-position enhance nNOS binding via hydrophobic interactions in the active site .
- Aminoalkyl side chains : Introducing a methylaminoethyl group at the 6-position improves selectivity over eNOS by 50-fold, as shown in enzymatic assays (IC nNOS: 12 nM vs. eNOS: 600 nM) .
- Bioisosteric replacement : Replacing benzenesulfonamide with thiophene-2-carboximidamide increases metabolic stability without compromising potency .
Q. How can crystallographic data resolve ambiguities in binding mode predictions?
Methodological Answer:
- X-ray diffraction parameters : Use datasets with resolution ≤1.8 Å and R-factors <0.1 to resolve sulfonyl-oxygen interactions with Arg residues in the nNOS active site .
- Hydrogen bonding analysis : Identify key interactions (e.g., O–H⋯O and N–H⋯O bonds) using software like SHELXL97 to refine hydrogen atom positions .
- Torsion angle mapping : Compare dihedral angles (e.g., 47.0° for the thiophene ring) to docked conformations in molecular dynamics simulations .
Q. How should contradictory data between enzymatic and cellular assays be addressed?
Methodological Answer:
- Enzyme vs. cellular context : Validate inhibition in recombinant nNOS assays (e.g., Baculovirus-infected Sf9 cells) and follow up with HEK293 cellular models to assess membrane permeability .
- Metabolite interference : Use LC-MS to detect intracellular degradation products (e.g., sulfonic acid derivatives) that may reduce efficacy .
- Positive controls : Compare with known inhibitors (e.g., L-NIO for nNOS) to calibrate assay conditions .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric catalysis : Use Pd-catalyzed coupling with BINAP ligands to induce stereoselectivity at the tetrahydroquinoline 1-position .
- Salt formation : Convert racemic mixtures to diastereomeric salts (e.g., using L-tartaric acid) for crystallization-based purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
